2-{[1-(Oxan-4-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-{[1-(Oxan-4-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine is a synthetic organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and an oxan-4-yl-piperidin-4-yl-oxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Oxan-4-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Formation of the Piperidine Derivative: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,4-dibromobutane and ammonia.
Oxan-4-yl Substitution: The oxan-4-yl group is introduced via a nucleophilic substitution reaction, where the piperidine derivative reacts with an oxan-4-yl halide under basic conditions.
Pyrimidine Ring Formation: The pyrimidine ring is constructed through a condensation reaction involving a suitable precursor such as 2,4-dichloro-5-trifluoromethylpyrimidine and the oxan-4-yl-piperidin-4-yl-oxy intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product specifications.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Oxan-4-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, particularly at positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted pyrimidine derivatives with various nucleophiles.
Scientific Research Applications
2-{[1-(Oxan-4-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Research: It serves as a lead compound in the development of new drugs, particularly for its potential anti-inflammatory and anticancer properties.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 2-{[1-(Oxan-4-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The oxan-4-yl-piperidin-4-yl-oxy moiety provides additional binding interactions, stabilizing the compound’s association with its target.
Comparison with Similar Compounds
Similar Compounds
- 2-(Oxan-4-yl)-5-piperidin-2-yl-1,3,4-oxadiazole
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
- 2-[[4-(Oxan-4-yl)piperidin-1-yl]methyl]phenol
Uniqueness
2-{[1-(Oxan-4-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine is unique due to its combination of a trifluoromethyl group and an oxan-4-yl-piperidin-4-yl-oxy moiety. This structural arrangement imparts distinct physicochemical properties, such as enhanced lipophilicity and specific binding interactions, making it a valuable compound in medicinal chemistry and pharmaceutical research.
Properties
Molecular Formula |
C15H20F3N3O2 |
---|---|
Molecular Weight |
331.33 g/mol |
IUPAC Name |
2-[1-(oxan-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C15H20F3N3O2/c16-15(17,18)13-1-6-19-14(20-13)23-12-2-7-21(8-3-12)11-4-9-22-10-5-11/h1,6,11-12H,2-5,7-10H2 |
InChI Key |
IVMDSOIRJXXPDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)C3CCOCC3 |
Origin of Product |
United States |
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